trans-Ned-19 Methyl Ester

描述

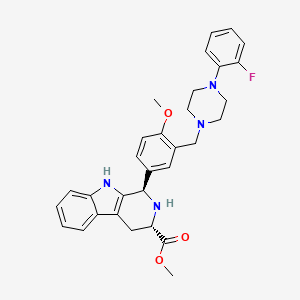

Structure

3D Structure

属性

分子式 |

C31H33FN4O3 |

|---|---|

分子量 |

528.6 g/mol |

IUPAC 名称 |

methyl (1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |

InChI |

InChI=1S/C31H33FN4O3/c1-38-28-12-11-20(17-21(28)19-35-13-15-36(16-14-35)27-10-6-4-8-24(27)32)29-30-23(18-26(34-29)31(37)39-2)22-7-3-5-9-25(22)33-30/h3-12,17,26,29,33-34H,13-16,18-19H2,1-2H3/t26-,29+/m0/s1 |

InChI 键 |

NBQAXYMLTXNBOS-LITSAYRRSA-N |

手性 SMILES |

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

规范 SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F |

产品来源 |

United States |

Mechanistic Elucidation of Trans Ned 19 Methyl Ester As an Naadp Antagonist

Inhibition of NAADP-Induced Intracellular Calcium Mobilization

trans-Ned-19 and its analogs are recognized for their ability to selectively block Ca²⁺ release mediated by NAADP. wikipedia.orgcaymanchem.com This inhibitory action is central to its utility in studying NAADP-dependent signaling cascades.

Concentration-Dependent Calcium Flux Modulation in Cellular Models

The antagonistic effect of trans-Ned-19 on NAADP-induced Ca²⁺ flux is dose-dependent. In murine naïve CD4⁺ T cells, pre-incubation with increasing concentrations of trans-Ned-19 resulted in a corresponding decrease in the Ca²⁺ signal following stimulation with an anti-CD3 monoclonal antibody. nih.gov Similarly, in memory CD4⁺ T cells, trans-Ned-19 demonstrated a concentration-dependent inhibition of receptor-mediated Ca²⁺ flux, with higher concentrations (250 and 300 µM) effectively suppressing the signal. mdpi.com

Studies in sea urchin egg homogenates, a classic model for studying Ca²⁺ signaling, have shown that trans-Ned-19 inhibits NAADP-mediated Ca²⁺ release with a high potency, exhibiting an IC₅₀ value of 6 nM. caymanchem.combio-techne.com The methyl ester derivative, referred to as Ned-19.4 in some studies, also inhibits NAADP-induced Ca²⁺ release, although with a significantly reduced potency (IC₅₀ of 10 µM) compared to the parent compound. nih.govresearchgate.netresearchgate.net This highlights the importance of the carboxylic acid group for the compound's high-affinity interaction. nih.govresearchgate.net

The table below summarizes the inhibitory concentrations of trans-Ned-19 and its methyl ester in different cellular models.

| Compound | Cellular Model | Effect | IC₅₀/Concentration |

| trans-Ned-19 | Sea Urchin Egg Homogenate | Inhibition of NAADP-mediated Ca²⁺ release | 6 nM |

| trans-Ned-19 Methyl Ester (Ned-19.4) | Sea Urchin Egg Homogenate | Inhibition of NAADP-mediated Ca²⁺ release | 10 µM |

| trans-Ned-19 | Murine Naïve CD4⁺ T Cells | Concentration-dependent decrease of Ca²⁺ signaling | Effective at various concentrations |

| trans-Ned-19 | Murine Memory CD4⁺ T Cells | Inhibition of receptor-mediated Ca²⁺ flux | 250-300 µM |

Specificity Assessment Against Other Calcium-Releasing Messengers (e.g., Inositol (B14025) 1,4,5-Trisphosphate, Cyclic ADP-Ribose)

A key feature of trans-Ned-19 and its methyl ester is its specificity for the NAADP signaling pathway. nih.gov In sea urchin egg homogenates, it was demonstrated that even at a concentration of 100 µM, trans-Ned-19 did not affect Ca²⁺ release triggered by other key second messengers, namely inositol 1,4,5-trisphosphate (IP₃) and cyclic ADP-ribose (cADPR). researchgate.net Similarly, the methyl ester derivative, Ned-19.4, was shown to be selective for NAADP-mediated Ca²⁺ release, having no effect on Ca²⁺ release induced by ionomycin, IP₃, or cADPR. nih.govresearchgate.net This high degree of specificity makes trans-Ned-19 and its analogs invaluable for isolating and studying the distinct contributions of the NAADP pathway to cellular Ca²⁺ homeostasis. nih.gov

Molecular Interactions with NAADP Receptors and Two-Pore Channels (TPCs)

The molecular mechanism of trans-Ned-19's antagonism involves direct or indirect interactions with the NAADP receptor complex, which is now widely believed to involve two-pore channels (TPCs). researchgate.netresearchgate.netnih.gov

Proposed Direct and Indirect Mechanisms of TPC Activity Modulation

TPCs, located on the membranes of acidic organelles like endosomes and lysosomes, are considered the primary channels gated by NAADP to release Ca²⁺. nih.govnih.gov trans-Ned-19 is thought to exert its inhibitory effect by modulating TPC activity. nih.gov However, the precise mechanism, whether direct or indirect, is still under investigation. nih.gov

Evidence suggests that trans-Ned-19 acts as an indirect inhibitor of TPCs. researchgate.netnih.gov The current model posits that NAADP does not bind directly to TPCs but rather to an accessory protein that is part of a larger TPC channel complex. nih.govucl.ac.uk Consequently, trans-Ned-19, as a structural analog of NAADP, likely inhibits TPC activity through this accessory protein. wikipedia.orgnih.gov Research on the Arabidopsis thaliana TPC1 has suggested that the pharmacophore domain for Ned-19 is located between the second voltage-sensing domain and the pore region of the channel. nih.gov However, the requirement of an accessory protein for NAADP-TPC binding in various models supports an indirect mechanism of action for trans-Ned-19. nih.gov

Fluorescent Labeling of NAADP Receptors in Intact Cellular Systems

A significant advantage of trans-Ned-19 is its intrinsic fluorescence, a property derived from its tryptophan-like structure. researchgate.netresearchgate.net This allows it to be used as a fluorescent probe to label and visualize NAADP receptors in living, intact cells. bio-techne.comresearchgate.net The excitation and emission maxima for trans-Ned-19 are approximately 368 nm and 425 nm, respectively, which is compatible with confocal microscopy using an ultraviolet laser for excitation. bio-techne.comresearchgate.netresearchgate.net

This fluorescent property has been utilized to demonstrate the localization of NAADP receptors in various cell types, including mouse pancreatic beta cells. researchgate.netresearchgate.net The labeling by trans-Ned-19 is specific to NAADP receptors, as pre-treatment of cells with a cell-permeant version of NAADP was shown to displace trans-Ned-19 from its binding sites, resulting in a diffuse cytoplasmic fluorescence instead of a punctate, organellar pattern. researchgate.net

Subcellular Localization of this compound Target Interactions within Acidic Organelles

The primary sites of action for NAADP, and consequently for its antagonist trans-Ned-19, are acidic Ca²⁺ stores, particularly lysosomes and endolysosomes. caymanchem.comresearchgate.netnih.gov The fluorescent labeling experiments with trans-Ned-19 have confirmed that its targets are localized to these acidic organelles. researchgate.net

In pancreatic beta cells, trans-Ned-19 labeling shows a punctate pattern consistent with organellar localization. researchgate.net The specificity of this labeling to NAADP receptors within these organelles, rather than simple accumulation due to the acidic environment (acid trapping), was demonstrated by experiments using bafilomycin A1, a V-type ATPase inhibitor that dissipates the proton gradient of acidic organelles. researchgate.net While bafilomycin A1 eliminated the staining by LysoTracker Red, a dye that accumulates in acidic compartments, it did not affect the localization of trans-Ned-19. researchgate.net This indicates that trans-Ned-19 specifically binds to its target receptors within these acidic vesicles. researchgate.net

Analysis of Ligand Binding Dynamics to NAADP Receptor Sites

The antagonistic properties of this compound on the nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) receptor are not straightforward, revealing a complex interaction with the receptor's binding sites. Research into this compound and its analogs has been pivotal in uncovering the nuanced mechanism of NAADP-mediated calcium signaling.

Investigations into the activity of this compound, also referred to in key literature as Ned-19.4, have demonstrated a significant divergence in its ability to inhibit NAADP-induced calcium release versus its effect on the binding of radiolabeled NAADP. nih.govresearchgate.net Studies utilizing sea urchin egg homogenates, a model system for studying NAADP signaling, have shown that this compound is capable of inhibiting calcium release triggered by NAADP. researchgate.net However, in contrast to its parent compound, trans-Ned-19, the methyl ester derivative does not inhibit the binding of [32P]NAADP to its receptor. nih.govnih.gov

This decoupling of calcium release inhibition from radioligand binding inhibition is a critical finding. It suggests that the site to which this compound binds to elicit its antagonistic effect on calcium mobilization is distinct from the high-affinity binding site detected by [32P]NAADP in radioreceptor assays. nih.govresearchgate.net The esterification of the carboxylic acid group in trans-Ned-19 to form the methyl ester dramatically reduces its potency in inhibiting calcium release, yet it is this modification that abolishes its ability to compete with [32P]NAADP for binding. researchgate.net

Further illustrating this differential effect is the analogue Ned-20, where the fluorine atom is repositioned. Ned-20 effectively inhibits [32P]NAADP binding but fails to block NAADP-mediated calcium release. nih.govnih.gov These contrasting activities between this compound and Ned-20 provide strong evidence that the molecular requirements for binding to the high-affinity site and for antagonizing the calcium release mechanism are different. researchgate.net

Table 1: Comparative Effects of Ned-19 Analogues on NAADP Receptor Function

| Compound | Inhibition of NAADP-Mediated Ca²⁺ Release | Inhibition of [³²P]NAADP Binding |

|---|---|---|

| trans-Ned-19 | Yes | Yes |

| This compound (Ned-19.4) | Yes | No |

| Ned-20 | No | Yes |

This table summarizes the differential activities of trans-Ned-19 and its analogues on the two principal functions of the NAADP receptor. Data compiled from multiple sources. nih.govresearchgate.netnih.gov

The unique pharmacological profile of this compound has been instrumental in providing direct evidence for a two-site model of the NAADP receptor. nih.govnih.gov This model posits the existence of at least two distinct binding sites: a high-affinity site and a low-affinity site, which are responsible for different aspects of receptor function. researchgate.net

The high-affinity site is believed to be a "locking" or desensitizing site. nih.gov Binding of NAADP at low concentrations, or compounds like Ned-20, to this site does not trigger calcium release but rather leads to the desensitization of the receptor to subsequent stimulation. nih.govnih.gov This is the site that is detected in [32P]NAADP binding assays. researchgate.net The inability of this compound to inhibit [32P]NAADP binding indicates that it does not interact with this high-affinity site. researchgate.net

Conversely, the low-affinity site is considered the "opening" or activation site, responsible for gating the calcium channel. nih.govresearchgate.net Higher concentrations of NAADP are required to activate this site and induce calcium release. nih.gov The ability of this compound to inhibit NAADP-mediated calcium release, despite its lack of interaction with the high-affinity site, strongly suggests that it acts at this low-affinity site. researchgate.netnih.gov Therefore, this compound serves as a selective antagonist of the calcium-releasing function of the NAADP receptor, mediated through the low-affinity site. nih.gov

This two-site hypothesis elegantly explains the observed experimental data. The parent compound, trans-Ned-19, appears to be non-selective, inhibiting both [32P]NAADP binding and calcium release, suggesting it interacts with both the high- and low-affinity sites. In contrast, the structural modifications in this compound and Ned-20 confer selectivity for the low-affinity and high-affinity sites, respectively. nih.govnih.gov

Table 2: Proposed NAADP Receptor Binding Sites and Ligand Selectivity

| Binding Site | Proposed Function | Selective Ligand (Inhibitory) | Effect of Ligand |

|---|---|---|---|

| High-Affinity Site | Receptor desensitization ("locking") | Ned-20 | Inhibits [³²P]NAADP binding |

| Low-Affinity Site | Channel activation ("opening") | This compound (Ned-19.4) | Inhibits NAADP-mediated Ca²⁺ release |

This table outlines the two-site model of the NAADP receptor and the selective antagonism demonstrated by analogues of trans-Ned-19. Data compiled from multiple sources. nih.govresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Trans Ned 19 Methyl Ester

Significance of the Methyl Ester Group for Pharmacological Efficacy and Binding Profile

The modification of the carboxylic acid group in the parent compound, Ned-19, to a methyl ester in trans-Ned-19 methyl ester (also known in literature as Ned-19.4) results in a significant alteration of its pharmacological profile. nih.govresearchgate.net This esterification has a pronounced effect on the compound's biological activity, particularly its potency and binding characteristics at the NAADP receptor. nih.gov

While this compound retains the ability to inhibit NAADP-mediated Ca²⁺ release, its potency is dramatically reduced compared to Ned-19. researchgate.net In sea urchin homogenate bioassays, Ned-19 inhibits Ca²⁺ release with a half-maximal inhibitory concentration (IC₅₀) of 65 nM, whereas this compound exhibits an IC₅₀ of 10 μM. nih.govresearchgate.net This demonstrates that the free carboxylic acid is a key functional group for potent antagonism of the Ca²⁺ release mechanism. researchgate.net

Perhaps more striking is the complete loss of binding affinity to the high-affinity NAADP binding site. Unlike Ned-19, which prevents [³²P]NAADP binding, this compound is unable to compete for this site even at high concentrations. nih.govresearchgate.netnih.gov Three-dimensional structural comparisons show that the methyl ester group of this compound occupies a position corresponding to the 2'-phosphate of NAADP, a group known to be crucial for NAADP's own activity. nih.govresearchgate.net

This divergence in activity—inhibiting Ca²⁺ release while failing to inhibit radioligand binding—provides compelling evidence for the existence of at least two distinct sites on the NAADP receptor. nih.govresearchgate.net this compound appears to act on a low-affinity site responsible for channel opening, while the high-affinity site, which Ned-19 and NAADP bind to, is associated with receptor inactivation or desensitization. researchgate.net The antagonistic mechanism also differs; this compound acts as a non-competitive antagonist by reducing the maximal Ca²⁺ response to NAADP without changing the EC₅₀, whereas Ned-19 affects both parameters. nih.gov

Table 1: Effect of Methyl Esterification on Ned-19 Activity

| Compound | Inhibition of Ca²⁺ Release (IC₅₀) | Inhibition of [³²P]NAADP Binding |

|---|---|---|

| Ned-19 | 65 nM nih.govresearchgate.net | Yes (IC₅₀ = 4 μM) nih.gov |

| This compound (Ned-19.4) | 10 μM nih.govresearchgate.net | No nih.govresearchgate.netnih.gov |

Impact of Fluorine Substitution Position on Antagonistic Potency

The position of the fluorine atom on the phenylpiperazine ring is a critical determinant of the biological activity of Ned-19 analogues. nih.gov In the parent compound, Ned-19, the fluorine is in the ortho position, and this feature is considered vital for its efficacy as an antagonist of NAADP-mediated Ca²⁺ release. nih.govresearchgate.net

To investigate the importance of this substituent's location, the analogue Ned-20 was synthesized, which repositions the fluorine atom to the para position. nih.govresearchgate.net This single positional change results in a complete loss of ability to inhibit NAADP-mediated Ca²⁺ release, with Ned-20 being inactive at concentrations up to 100 μM. nih.govresearchgate.netresearchgate.net

Conversely, the change in fluorine position does not abolish, and in fact slightly enhances, the compound's ability to bind to the high-affinity NAADP receptor site. nih.gov Ned-20 inhibits [³²P]NAADP binding with an IC₅₀ of 1.2 μM, comparable to that of Ned-19 (IC₅₀ = 4 μM). nih.gov This demonstrates a clear structural requirement for the ortho-fluorine in antagonizing the Ca²⁺ release function of the receptor, while the para position is tolerated for binding to the high-affinity allosteric site. nih.govnih.gov The activity of Ned-20 further supports the two-site receptor model, showing that binding to the high-affinity site can be decoupled from the inhibition of Ca²⁺ release. researchgate.netnih.gov

Table 2: Influence of Fluorine Position on Biological Activity

| Compound | Fluorine Position | Inhibition of Ca²⁺ Release | Inhibition of [³²P]NAADP Binding (IC₅₀) |

|---|---|---|---|

| Ned-19 | ortho researchgate.net | Active (IC₅₀ = 65 nM) nih.gov | 1.2 μM nih.gov |

| Ned-20 | para researchgate.net | Inactive nih.govresearchgate.netresearchgate.net | 4 μM nih.gov |

Stereochemical Requirements for Optimal Biological Activity: trans vs. cis Isomers

The stereochemistry of the tetrahydro-β-carboline scaffold is fundamental to the biological activity of Ned-19 and its derivatives. The synthesis of these compounds results in a mixture of diastereomers, specifically cis and trans isomers, arising from the relative orientation of the substituents at the C1 and C3 positions of the carboline ring. nih.gov

Biochemical evaluations have unequivocally demonstrated that the trans isomer of Ned-19 is significantly more active than the corresponding cis isomer. nih.govcaymanchem.com This stereochemical preference is observed for both key pharmacological actions: the inhibition of NAADP-mediated Ca²⁺ release and the binding to the NAADP receptor. caymanchem.com trans-Ned-19 is a highly potent antagonist, with reported IC₅₀ values of 6 nM for blocking Ca²⁺ release and 0.4 nM for inhibiting [³²P]NAADP binding. caymanchem.combiocrick.com Consequently, the isolation of the pure trans diastereomer is a crucial step in obtaining the optimal biological activity for this class of antagonists. nih.gov

Comparative Analysis with Other Ned-19 Analogues (e.g., Ned-20)

A comparative analysis of this compound (Ned-19.4), its parent compound Ned-19, and the positional isomer Ned-20 provides a clear illustration of the structure-activity relationships governing interaction with the NAADP receptor. The distinct pharmacological profiles of these three closely related analogues have been instrumental in functionally validating the hypothesis of a two-site receptor mechanism. nih.govnih.govnih.gov

Ned-19 serves as the benchmark, a potent dual-action antagonist that inhibits both NAADP-mediated Ca²⁺ release and high-affinity [³²P]NAADP binding. nih.gov Its activity relies on the presence of a trans-oriented carboxylic acid and an ortho-positioned fluorine atom. researchgate.netnih.gov

This compound (Ned-19.4) demonstrates the importance of the free carboxylic acid. By converting this group to a methyl ester, the ability to bind the high-affinity site is lost, and the potency for inhibiting Ca²⁺ release is severely diminished. nih.govresearchgate.net This analogue selectively targets the low-affinity Ca²⁺-releasing site of the receptor. researchgate.net

Ned-20 highlights the criticality of the fluorine atom's position. Moving the fluorine from the ortho to the para position completely ablates the compound's ability to block Ca²⁺ release, while preserving its capacity to bind to the high-affinity site. nih.govresearchgate.net

Collectively, the divergent activities of these compounds provide strong evidence that binding to the high-affinity site (probed by Ned-20) is not sufficient to inhibit Ca²⁺ release, and that antagonism of the Ca²⁺ release channel (probed by this compound) can occur independently of this high-affinity binding event. nih.gov

Table 3: Comparative Pharmacological Profiles of Ned-19 Analogues

| Compound | Key Structural Feature | Effect on Ca²⁺ Release | Effect on High-Affinity Binding | Inferred Site of Action |

|---|---|---|---|---|

| Ned-19 | ortho-Fluoro, Carboxylic Acid | Potent Inhibition nih.gov | Inhibition nih.gov | Dual (High- and Low-Affinity Sites) |

| This compound (Ned-19.4) | ortho-Fluoro, Methyl Ester | Weak Inhibition nih.govresearchgate.net | None nih.govresearchgate.net | Low-Affinity Ca²⁺ Release Site researchgate.net |

| Ned-20 | para-Fluoro, Carboxylic Acid | None nih.govresearchgate.net | Inhibition nih.gov | High-Affinity Binding Site nih.govnih.gov |

Based on a review of current scientific literature, a comprehensive article focusing solely on the pharmacological applications and biological roles of This compound according to the specified detailed outline cannot be fully generated. The existing research primarily focuses on its parent compound, trans-Ned-19, with specific data on the methyl ester derivative (often referred to as Ned-19.4) being limited to its fundamental mechanism of action rather than its specific effects on T-cell subsets or metabolic signaling pathways.

While information on the parent compound, trans-Ned-19, is available for the outlined topics, the strict requirement to focus exclusively on the methyl ester derivative prevents its inclusion. The available research on this compound (Ned-19.4) has established its distinct interaction with the NAADP receptor system, but has not yet extended to the specific cellular and organismal systems detailed in the request.

The key finding is that this compound acts as an antagonist to NAADP-mediated Ca²⁺ release through a different mechanism than its parent compound. Research conducted in sea urchin egg homogenates, a model system for studying NAADP signaling, reveals that Ned-19.4 inhibits NAADP-induced Ca²⁺ release with an IC₅₀ value of 10 μM. nih.gov Crucially, unlike the parent compound Ned-19, the methyl ester derivative does not inhibit the binding of radiolabeled [³²P]NAADP to its receptor. nih.govresearchgate.netresearchgate.netbiocrick.com

Comparative Pharmacology of Ned-19 Analogues

The following table summarizes the differential effects of trans-Ned-19 and its methyl ester derivative on NAADP signaling, based on findings from sea urchin homogenate bioassays.

| Compound | Common Name(s) | Inhibition of NAADP-Mediated Ca²⁺ Release | Inhibition of [³²P]NAADP Binding | Implied Mechanism |

| trans-Ned-19 | Ned-19 | Yes (IC₅₀ = 65 nM) nih.gov | Yes (IC₅₀ = 4 μM) nih.gov | Antagonizes both the receptor binding and channel opening sites. |

| This compound | Ned-19.4 | Yes (IC₅₀ = 10 μM) nih.gov | No nih.govresearchgate.netresearchgate.net | Antagonizes the channel opening site without affecting the high-affinity binding site. |

Data derived from studies on sea urchin egg homogenates.

Due to the absence of specific research findings for this compound in the areas of T-cell physiology and metabolic signaling as requested, the following sections of the outline cannot be completed at this time:

Pharmacological Applications and Biological Roles of Trans Ned 19 Methyl Ester in Cellular and Organismal Systems

Involvement in Metabolic Signaling Pathways

Impact on Cellular Bioenergetics: Mitochondrial Respiration and Glycolysis

Currently, there is a lack of specific scientific studies investigating the direct impact of trans-Ned-19 Methyl Ester on the fundamental cellular energy pathways of mitochondrial respiration and glycolysis. Research into the bioenergetic effects of NAADP pathway modulators has primarily focused on the parent compound, trans-Ned-19, leaving the specific role of its methyl ester derivative in this context uncharacterized in the public scientific record.

Contribution to Cardiovascular and Renal Systems Biology

The influence of this compound on the intricate signaling pathways of the cardiovascular and renal systems is an area with limited specific data.

Attenuation of Endothelin-1 (B181129) and Norepinephrine-Stimulated Calcium Signaling in Renal Afferent Arterioles

Specific studies detailing the effects of this compound on calcium signaling in renal afferent arterioles stimulated by the vasoconstrictors endothelin-1 and norepinephrine (B1679862) are not present in the currently available scientific literature. While the parent compound, trans-Ned-19, has been shown to block calcium signaling induced by these agonists in this context, the activity of the methyl ester has not been similarly reported. caymanchem.comtocris.com

Suppression of Calcium Signals and Vascular Relaxation in Aortic Smooth Muscle Cells

Detailed research findings on the direct effects of this compound on calcium signals and the subsequent vascular relaxation in aortic smooth muscle cells are not available in the published scientific literature. Studies in this area have described the actions of the trans- and cis-isomers of Ned-19, but not the methyl ester derivative specifically.

Role in Reproductive Cell Biology

The potential role of this compound in the complex processes of reproductive cell biology remains largely unexplored.

Effects on Spontaneous Acrosome Reaction Rate in Sperm

There are no specific scientific studies available that have investigated the effect of this compound on the spontaneous acrosome reaction rate in sperm. Research into the role of the NAADP signaling pathway in the acrosome reaction has utilized the parent compound, trans-Ned-19.

Influence on Endolysosomal System Homeostasis

This compound (Ned-19.4) was synthesized as an analog of trans-Ned-19 to probe the function of the NAADP receptor, a key component of the endolysosomal calcium signaling machinery. In a foundational study using a sea urchin egg homogenate bioassay, it was demonstrated that this compound inhibits NAADP-mediated Ca2+ release. However, its potency is significantly lower than that of its parent compound, trans-Ned-19. A critical distinction is that, unlike trans-Ned-19, the methyl ester derivative does not inhibit the binding of NAADP to its receptor. This suggests that while it can interfere with the calcium-releasing function of the NAADP receptor, it does so through a different mechanism than its parent compound, likely by antagonizing the low-affinity orthosteric binding site of the open receptor state.

The esterification of the carboxylic acid group in trans-Ned-19 to form the methyl ester dramatically reduces its potency as an inhibitor of NAADP-mediated calcium release.

Table 1: Comparative Inhibitory Activity of trans-Ned-19 and its Methyl Ester on NAADP-Mediated Ca2+ Release in Sea Urchin Egg Homogenate

| Compound | IC₅₀ for NAADP-mediated Ca²⁺ Release | Inhibition of [³²P]NAADP Binding |

| trans-Ned-19 | 65 nM | Yes |

| This compound (Ned-19.4) | 10 µM | No |

Beyond this initial characterization, further specific studies detailing the broader influence of this compound on the multifaceted aspects of endolysosomal system homeostasis are not available in the current body of scientific literature.

Modulation of Lysosomal Morphology and Fusion Dynamics

trans-Ned-19, a NAADP antagonist, has been shown to influence lysosomal morphology. mdpi.comresearchgate.net Studies have revealed that the treatment of cells with certain tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and imatinib (B729) leads to an increase in the size of lysosomes while their number decreases, suggesting an induction of lysosomal fusion. mdpi.comresearchgate.net This alteration in lysosomal morphology can be counteracted by the application of trans-Ned-19. mdpi.comresearchgate.net This suggests that the TKI-induced lysosomal fusion is dependent on NAADP-mediated Ca²⁺ signaling. mdpi.comresearchgate.net

In human umbilical vein endothelial cells, trans-Ned-19 has been observed to cause an accumulation of lysosomal cholesterol. medchemexpress.commedchemexpress.com Furthermore, it has been implicated in correcting morphological defects in lysosomes associated with pathogenic LRRK2 mutations, a factor in Parkinson's disease. nih.gov

Table 1: Effect of trans-Ned-19 on Lysosomal Morphology

| Cell Type | Condition | Effect of trans-Ned-19 | Reference |

|---|---|---|---|

| HL-60 and K562 cells | Treatment with gefitinib or imatinib | Abrogated the TKI-induced increase in lysosomal size and decrease in lysosomal number. | mdpi.comresearchgate.net |

| Human umbilical vein endothelial cells | --- | Caused lysosomal cholesterol accumulation. | medchemexpress.commedchemexpress.com |

| Cells with pathogenic LRRK2 mutations | --- | Corrected morphological defects in lysosomes. | nih.gov |

Effects on Intracellular Trafficking Pathways

The influence of trans-Ned-19 extends to the regulation of intracellular trafficking pathways. The compound is known to inhibit the transport of CD63 from late endosomes/lysosomes to Weibel-Palade bodies in human umbilical vein endothelial cells. medchemexpress.commedchemexpress.com This results in a diminished amount of CD63 associated with these specialized storage organelles. medchemexpress.commedchemexpress.com

Deficiencies in two-pore channel 2 (TPC2), a key component of the endolysosomal system, have been shown to impair the endolysosomal degradation pathway by disrupting vesicle trafficking. nih.gov This leads to the accumulation of molecules like low-density lipoprotein (LDL) and epidermal growth factor receptor (EGFR) in intracellular vesicles. nih.gov As an antagonist of NAADP which modulates TPC function, trans-Ned-19 is implicated in these trafficking events.

Exploratory Studies in Host-Pathogen Interaction Mechanisms

The role of endolysosomal Ca²⁺ signaling in the entry of pathogens into host cells has brought compounds like this compound to the forefront of exploratory research in host-pathogen interactions.

Role in Host Cell Entry Mechanisms of Select Viruses (e.g., Ebola Virus, MERS-CoV Pseudovirus Translocation)

The entry of enveloped viruses such as Ebola virus (EBOV) and Middle East Respiratory Syndrome coronavirus (MERS-CoV) into host cells is a complex process often involving the endolysosomal system. nih.govnih.govnih.govembopress.org Studies have demonstrated that the host's endosomal calcium channels, specifically two-pore channels (TPCs), are crucial for the trafficking of these viruses and subsequent infection. nih.gov

Research using pseudotyped viruses has shown that inhibitors of NAADP signaling can block EBOV infection. nih.gov Specifically, trans-Ned-19 has been shown to dose-dependently reduce the infection of host cells by Ebola virus. nih.govcaymanchem.com This inhibition is attributed to the disruption of TPC function, which halts virus trafficking within the endosomal network, preventing the virus from escaping into the cytoplasm. nih.gov

In the context of MERS-CoV, pharmacological or genetic inhibition of TPC activity has been found to impair the translocation of a MERS-CoV pseudovirus through the endolysosomal system. nih.govnih.gov While some studies have indicated that Ned-19 showed poor inhibitory activity in MERS translocation assays, the broader family of NAADP antagonists has been shown to block MERS pseudovirus translocation. nih.gov The inhibition of NAADP-evoked Ca²⁺ release is a key mechanism in this process. nih.govnih.gov

Table 2: Role of trans-Ned-19 in Viral Entry

| Virus | Experimental System | Effect of trans-Ned-19/NAADP Antagonism | Reference |

|---|---|---|---|

| Ebola Virus (EBOV) | Pseudotyped virus infection assays | Dose-dependently reduced host cell infection. | nih.govcaymanchem.com |

| MERS-CoV | Pseudovirus translocation assay | NAADP antagonists blocked pseudovirus translocation. Ned-19 showed poor inhibitory activity in some assays. | nih.govnih.gov |

Advanced Research Methodologies and Experimental Approaches Utilizing Trans Ned 19 Methyl Ester

Application in Calcium Imaging Techniques (e.g., Confocal Microscopy with Fluorescent Dyes)

The inherent fluorescence of the Ned-19 scaffold makes it a valuable tool for cellular imaging. nih.gov The parent compound, trans-Ned-19, possesses excitation and emission spectra (λabs 368 nm, λem 425 nm) that are compatible with confocal microscopy, allowing it to fluorescently label NAADP receptors in intact cells. nih.govrndsystems.comtocris.comresearchgate.net This property enables direct visualization of the antagonist's localization and its target receptors within subcellular structures, such as lysosomes in mouse pancreatic beta cells. caymanchem.comresearchgate.net

In functional assays, trans-Ned-19 and its methyl ester are used to probe the role of NAADP in calcium dynamics. Researchers utilize calcium-sensitive fluorescent dyes like Fura-2-AM to monitor changes in intracellular calcium concentration ([Ca²⁺]i). nih.gov For instance, in studies involving primary murine CD4⁺ T cells, cells are loaded with Fura-2-AM and then treated with trans-Ned-19 before stimulation. nih.gov Subsequent imaging with confocal microscopy allows for the precise measurement of global Ca²⁺ signals, demonstrating the compound's ability to inhibit T-cell receptor (TCR)-stimulated calcium flux. nih.govmedchemexpress.com Similarly, in pancreatic β cells, these antagonists have been shown to block NAADP-AM-induced rises in [Ca²⁺]i and inhibit glucose-induced calcium oscillations, with the effects being quantified through fluorescence microscopy. caymanchem.comnih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for its receptor. In the context of the NAADP receptor, these assays typically use [³²P]NAADP to quantify binding to the high-affinity site of the receptor. rndsystems.comnih.gov The parent compound, trans-Ned-19, is a potent inhibitor of [³²P]NAADP binding, exhibiting an IC₅₀ value of 0.4 nM. caymanchem.comrndsystems.com

A critical development in understanding the NAADP receptor's function came from comparative studies using trans-Ned-19 and its methyl ester, also referred to as Ned-19.4. nih.govresearchgate.netnih.gov Research has demonstrated that, unlike its parent compound, trans-Ned-19 methyl ester inhibits NAADP-mediated Ca²⁺ release but does not inhibit [³²P]NAADP binding to the high-affinity site. nih.govresearchgate.netnih.gov This crucial difference provides direct evidence for the existence of at least two distinct sites on the NAADP receptor: a high-affinity "locking" site (which the radioligand binds to) and a low-affinity "opening" site responsible for channel gating (which the methyl ester antagonizes). nih.govresearchgate.net This dissociation of functions makes this compound a unique chemical probe for dissecting the complex mechanism of NAADP receptor activation and antagonism.

Table 1: Comparative Inhibitory Activity of trans-Ned-19 and its Methyl Ester

| Compound | Inhibition of NAADP-Mediated Ca²⁺ Release (IC₅₀) | Inhibition of [³²P]NAADP Binding (IC₅₀) | Reference(s) |

|---|---|---|---|

| trans-Ned-19 | 6 nM - 65 nM | 0.4 nM | caymanchem.comrndsystems.com |

| This compound (Ned-19.4) | 10 µM | Does not inhibit binding | nih.govnih.gov |

Development and Use in In Vitro Cellular Bioassays (e.g., Sea Urchin Egg Homogenates, Mammalian Cell Lines)

The biological activity of this compound and its parent compound has been extensively characterized in a variety of in vitro bioassays, ranging from invertebrate cell-free systems to intact mammalian cells.

Sea Urchin Egg Homogenates: This system is a classic and robust model for studying NAADP-mediated calcium release and was instrumental in the initial characterization of Ned-19. nih.govresearchgate.net Assays using sea urchin egg homogenates confirmed that trans-Ned-19 is a selective antagonist of the NAADP pathway, as it does not affect calcium release mediated by other messengers like inositol (B14025) 1,4,5-trisphosphate (IP₃) or cyclic ADP-ribose (cADPR). caymanchem.com In this bioassay, this compound (Ned-19.4) was shown to inhibit NAADP-mediated Ca²⁺ release with an IC₅₀ of 10 µM. nih.gov This demonstrated that while the methyl ester is significantly less potent than the parent compound (IC₅₀ ~65 nM), it retains specific activity at the calcium release site. nih.gov

Mammalian Cell Lines: Trans-Ned-19 and its methyl ester have been applied to numerous mammalian cell types to investigate the physiological roles of NAADP.

T-Lymphocytes: In primary naive CD4⁺ T cells, trans-Ned-19 inhibits TCR-stimulated Ca²⁺ signaling, cellular activation, and proliferation in a concentration-dependent manner. nih.govmedchemexpress.commedchemexpress.com

Pancreatic β-Cells: The compound is used to demonstrate that NAADP signaling is a key link between glucose sensing and Ca²⁺ increases, with Ned-19 blocking glucose-induced Ca²⁺ oscillations. nih.govnih.gov

Smooth Muscle Cells: In rat aortic smooth muscle cells, trans-Ned-19 inhibits norepinephrine-induced elevation of intracellular calcium. medchemexpress.commedchemexpress.com

Endothelial Cells: Studies in human umbilical vein endothelial cells (HUVECs) show that trans-Ned-19 can cause lysosomal cholesterol accumulation. medchemexpress.commedchemexpress.com

Spermatozoa: In permeabilized mouse sperm, trans-Ned-19 has been observed to increase the rate of the spontaneous acrosome reaction. medchemexpress.commedchemexpress.com

Table 2: Examples of In Vitro Bioassays Utilizing trans-Ned-19 and its Methyl Ester

| Assay System | Cell Type | Compound Used | Key Finding | Reference(s) |

|---|---|---|---|---|

| Calcium Release Assay | Sea Urchin Egg Homogenate | This compound | Inhibits NAADP-mediated Ca²⁺ release (IC₅₀ = 10 µM). | nih.gov |

| Calcium Imaging | Murine Naive CD4⁺ T Cells | trans-Ned-19 | Inhibits TCR-stimulated Ca²⁺ signaling and proliferation. | nih.govmedchemexpress.com |

| Calcium Imaging | Mouse Pancreatic β-Cells | trans-Ned-19 | Inhibits glucose-induced Ca²⁺ oscillations. | caymanchem.comnih.gov |

| Calcium Imaging | Rat Aortic Smooth Muscle Cells | trans-Ned-19 | Inhibits norepinephrine-induced Ca²⁺ elevation. | medchemexpress.commedchemexpress.com |

Application in In Vivo Animal Models for Preclinical Investigations (e.g., Mouse Models of Intestinal Inflammation, Nephrotoxic Serum Nephritis)

The therapeutic potential of antagonizing the NAADP pathway has been evaluated in several preclinical animal models using the parent compound, trans-Ned-19. These studies provide a rationale for the continued investigation of this signaling pathway in disease.

Mouse Model of Intestinal Inflammation: In a model of transient intestinal inflammation induced by an anti-CD3 monoclonal antibody, administration of trans-Ned-19 was shown to ameliorate the course of the disease. nih.gov Treated mice exhibited reduced weight loss compared to controls. nih.govmedchemexpress.com Mechanistically, trans-Ned-19 was found to promote the conversion of pro-inflammatory Th17 cells into regulatory T cells (Tr1) in vivo, revealing a novel role for NAADP in controlling T-cell plasticity and gut inflammation. nih.gov

Mouse Model of Nephritis: In mice with nephrotoxic serum nephritis, treatment with trans-Ned-19 was reported to improve renal damage, indicating a role for NAADP signaling in the pathophysiology of kidney disease. medchemexpress.commedchemexpress.com

Other Models: The utility of trans-Ned-19 has been cited in other preclinical investigations, including mouse models of neovascular age-related macular degeneration and microbial sepsis, highlighting the broad relevance of NAADP signaling in inflammatory and angiogenic processes. tocris.com

Role in Ligand-Based Virtual Screening and Drug Discovery Strategies

The discovery of the Ned-19 scaffold is a prime example of the power of modern drug discovery techniques. The parent compound, Ned-19, was identified through a ligand-based virtual screening of the ZINC chemical library, which contains millions of commercially available compounds. nih.govnih.gov The three-dimensional shape and electrostatic properties of the natural ligand, NAADP, were used as a query to find structurally diverse molecules that could mimic NAADP while possessing more "drug-like" properties. nih.govnih.govresearchgate.net

Following the identification of Ned-19 as a potent hit, further drug discovery strategies were employed to understand its structure-activity relationship and to probe the NAADP receptor. nih.gov This involved the synthesis and testing of a series of analogues, including this compound (Ned-19.4) and Ned-20 (where the fluorine atom is moved from the ortho to the para position). nih.govresearchgate.net

The finding that this compound could inhibit calcium release without affecting high-affinity radioligand binding was a direct result of this analogue-based approach. nih.govresearchgate.netnih.gov This discovery was pivotal, as it provided the first direct chemical evidence for a two-site binding model for the NAADP receptor, a concept that had previously only been suggested by biological data. nih.govresearchgate.net This strategic use of an initial hit compound to generate more refined chemical probes is a classic and powerful paradigm in chemical biology and drug discovery.

Future Research Trajectories and Unexplored Dimensions for Trans Ned 19 Methyl Ester Research

Identification of Novel NAADP Receptor Components and Accessory Proteins

The precise molecular identity of the NAADP receptor complex remains a critical area of investigation. While two-pore channels (TPCs) are recognized as the principal targets for NAADP-evoked Ca2+ release from acidic organelles like lysosomes, the mechanism is not one of direct binding. nih.govnih.gov Instead, NAADP is thought to activate TPCs indirectly by engaging NAADP-binding proteins (NAADP-BPs) that are part of the TPC complex. researchgate.net

Recent breakthroughs have identified Jupiter microtubule associated homolog 2 (JPT2) and like-Sm protein 12 (LSM12) as two such NAADP-BPs. researchgate.net Future research will likely focus on further characterizing the interactions between these proteins, TPCs, and NAADP itself. The use of trans-Ned-19 methyl ester and its analogs will be instrumental in these studies. For instance, studies have shown that while Ned-19 inhibits both NAADP-mediated Ca2+ release and NAADP binding, its methyl ester, Ned-19.4 (this compound), inhibits Ca2+ release without affecting NAADP binding at a high-affinity site. biocrick.comnih.gov This suggests the existence of at least two distinct binding sites on the NAADP receptor complex and highlights the utility of these chemical probes in dissecting the receptor's structure and function. nih.gov

Key Research Questions:

What are the other components of the NAADP-sensitive Ca2+ release channel complex?

How do JPT2 and LSM12 modulate TPC activity upon NAADP binding?

Can this compound help in the identification and characterization of additional accessory proteins?

Elucidation of Signaling Cross-Talk with Other Intracellular Pathways

NAADP-mediated Ca2+ signaling does not occur in isolation. It is intricately connected with other major intracellular signaling pathways, creating a complex network of cellular communication. A key feature of NAADP action is its ability to trigger further Ca2+ release from other stores, such as the endoplasmic reticulum (ER), through a process of calcium-induced calcium release (CICR). d-nb.info This "trigger" hypothesis, where a small, localized release of Ca2+ from acidic stores initiates a larger, global Ca2+ wave, is a central theme in NAADP signaling.

Future studies utilizing this compound will be vital to unraveling the specifics of this cross-talk. For example, in pancreatic acinar cells, NAADP initiates Ca2+ spiking that relies on the recruitment of ER-based CICR mechanisms. d-nb.info In vascular smooth muscle, NAADP- and agonist-induced Ca2+ release originates at junctional sites between lysosomes and the sarcoplasmic/endoplasmic reticulum (S/ER). d-nb.info Furthermore, there is evidence of interplay between NAADP signaling and pathways involving inositol (B14025) 1,4,5-trisphosphate (IP3) and cyclic ADP-ribose (cADPR), two other critical Ca2+ mobilizing messengers. physiology.org In some cancer cells, the inhibition of TPCs has been shown to decrease Ca2+ release and cell proliferation by affecting the PI3K/AKT and ERK signaling pathways. biomedpharmajournal.org

Areas for Future Investigation:

The molecular mechanisms governing the functional coupling between lysosomal NAADP-sensitive channels and ER-resident IP3 and ryanodine (B192298) receptors.

The role of this compound in modulating the interaction between NAADP signaling and other pathways like the PI3K/AKT and MAPK/ERK pathways.

How this signaling cross-talk varies in different cell types and under different physiological conditions.

Design and Synthesis of Next-Generation Highly Selective NAADP Modulators

The development of chemical probes like Ned-19 and its methyl ester has been pivotal for advancing our understanding of NAADP signaling. biocrick.com However, the quest for more potent and selective modulators is ongoing. The synthesis and characterization of analogs of Ned-19 have already provided valuable insights. For example, the esterification of the carboxylic acid group in Ned-19 to create its methyl ester dramatically reduces its potency, indicating the importance of this functional group for biological activity. nih.govresearchgate.net Similarly, the position of the fluorine atom on the benzene (B151609) ring is critical for its inhibitory effect on Ca2+ release. nih.gov

Future efforts in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and related compounds to identify key chemical features that determine their potency and selectivity.

Computational and Virtual Screening: Employing computational models and virtual screening of chemical libraries to identify novel scaffolds for NAADP receptor modulators, a strategy that led to the initial discovery of Ned-19. biocrick.com

Development of Fluorescent Probes: Creating fluorescently labeled versions of these modulators to visualize the localization and dynamics of NAADP receptors in living cells. biocrick.com

These next-generation tools will be indispensable for a more precise dissection of the NAADP signaling pathway and for exploring its therapeutic potential.

Investigation of Uncharted Physiological and Pathophysiological Roles where NAADP Signaling is Implicated

The NAADP/TPC signaling axis is increasingly being recognized for its role in a wide array of physiological processes and its implication in various diseases. nih.gov Research has linked NAADP signaling to neurodegeneration, tumorigenesis, and cellular viral entry. nih.gov

Future research using this compound and other selective modulators will be crucial for exploring these and other potential roles. For instance, in the central nervous system, glutamate (B1630785) can induce NAADP synthesis in hippocampal neurons, leading to Ca2+ release from endo-lysosomal stores. frontiersin.org This process is important for synaptic plasticity, and disruption of TPC function can alter long-term potentiation. frontiersin.org

In the context of cancer, NAADP/TPC signaling is implicated in processes like cell proliferation, migration, and angiogenesis. biomedpharmajournal.org The VEGFR2/NAADP/TPC2/Ca2+ signaling pathway, for example, is critical for VEGF-induced angiogenesis. biomedpharmajournal.org

Potential Areas of Exploration:

The role of NAADP signaling in metabolic disorders.

The involvement of the NAADP pathway in immune cell function and inflammatory responses.

Further investigation into the role of NAADP in cardiovascular physiology and pathology.

The potential of targeting the NAADP pathway for therapeutic intervention in various diseases.

Advancements in Targeted Delivery Systems for Cellular and Organismal Studies

A significant challenge in studying intracellular signaling pathways is the effective and targeted delivery of modulators to specific cells or organelles within a living organism. While this compound, being an ester, may have improved membrane permeability compared to its parent compound, sophisticated delivery systems can enhance its efficacy and specificity.

Future research could focus on developing and utilizing advanced drug delivery systems for NAADP modulators. nih.gov These could include:

Nanoparticle-based carriers: Encapsulating this compound in nanoparticles can improve its stability, and solubility, and allow for targeted delivery. These nanoparticles can be functionalized with ligands such as antibodies or peptides that recognize specific cell surface receptors, thereby directing the modulator to the desired cell type. nih.gov

Ligand-targeted delivery: Conjugating this compound to molecules that bind to specific receptors overexpressed on target cells, for example, in cancer therapy. nih.gov

Stimuli-responsive systems: Designing delivery vehicles that release their cargo in response to specific stimuli present in the target microenvironment, such as changes in pH or enzyme activity.

These advanced delivery strategies will not only improve the utility of this compound as a research tool but also pave the way for its potential therapeutic applications by minimizing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。